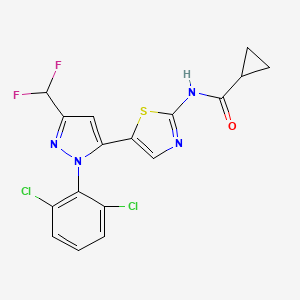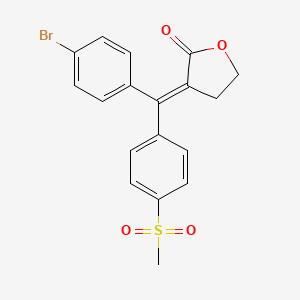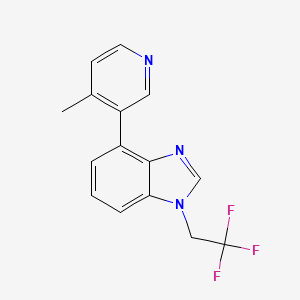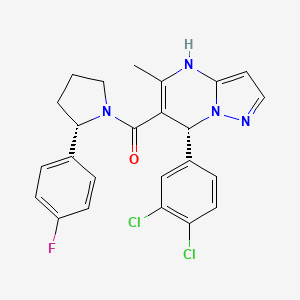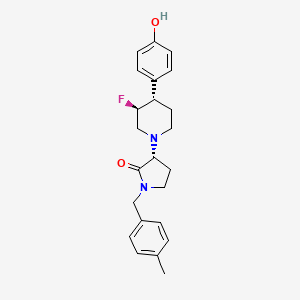
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Vue d'ensemble
Description
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
Applications De Recherche Scientifique
Preclinical Characterization for Major Depressive Disorder
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) has been investigated for its potential in treating treatment-resistant depression (TRD). Identified through drug discovery efforts, this compound is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). Its high binding affinity and selective inhibition of GluN2B receptor function were demonstrated in tests using Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes. BMS-986169's potential efficacy in TRD was indicated by its ability to reduce immobility in the mouse forced swim test, an effect comparable to intravenous ketamine treatment. Furthermore, it showed decreased novelty suppressed feeding latency and increased ex vivo hippocampal long-term potentiation post-administration. Its safety profile was also assessed, showing no ketamine-like hyperlocomotion or abnormal behaviors in animal models (L. Bristow et al., 2017).
Role in Alzheimer's Disease
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The anti-Alzheimer's profile of these compounds was assessed through in-vivo and in-vitro evaluations using appropriate animal models, indicating potential therapeutic applications in Alzheimer's disease (M. Gupta et al., 2020).
Synthesis and Structural Analysis
A study focusing on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound related to (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, provided insights into its structural and chemical properties. This research highlighted the significance of such compounds in medicinal chemistry, offering a novel method for their synthesis which could be beneficial for large-scale production. The study emphasized the compound's role in various therapeutic applications, underscoring the importance of understanding its synthesis and structure (R. Smaliy et al., 2011).
Propriétés
Numéro CAS |
1801151-08-5 |
|---|---|
Nom du produit |
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one |
Formule moléculaire |
C23H27FN2O2 |
Poids moléculaire |
382.4794 |
Nom IUPAC |
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1 |
Clé InChI |
UNVYDSCXINFREZ-BHDDXSALSA-N |
SMILES |
O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(O)C=C4)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-986169; BMS 986169; BMS986169; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide](/img/structure/B606210.png)
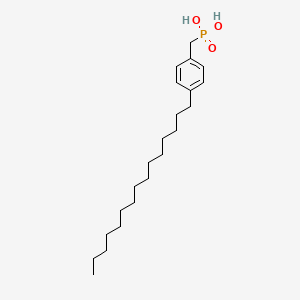
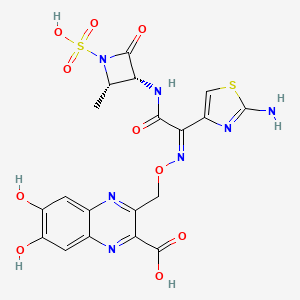
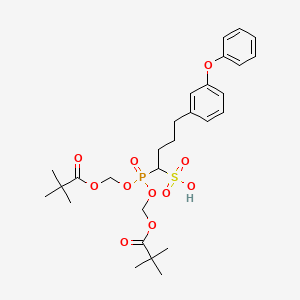
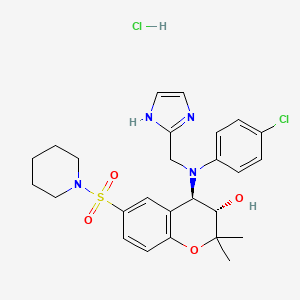

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
